1-[3-(Benzyloxy)propyl]indoline
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Overview
Description
1-(3-Benzyloxypropyl)indoline is a chemical compound belonging to the indoline family, characterized by the presence of a benzyloxypropyl group attached to the nitrogen atom of the indoline ring. Indoline derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzyloxypropyl)indoline typically involves the reaction of indoline with 3-benzyloxypropyl halides under basic conditions. One common method involves the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of indoline attacks the carbon atom of the benzyloxypropyl halide, resulting in the formation of 1-(3-Benzyloxypropyl)indoline .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like chromatography and crystallization further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Benzyloxypropyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as indoline derivatives with altered substituents.
Substitution: The benzyloxypropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various indoline and indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(3-Benzyloxypropyl)indoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Indoline derivatives, including 1-(3-Benzyloxypropyl)indoline, are explored for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and as a building block for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Benzyloxypropyl)indoline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxypropyl group enhances the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
- 1-(3-Hydroxypropyl)indoline
- 1-(3-Methoxypropyl)indoline
- 1-(3-Aminopropyl)indoline
Comparison: 1-(3-Benzyloxypropyl)indoline is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C18H21NO |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-(3-phenylmethoxypropyl)-2,3-dihydroindole |
InChI |
InChI=1S/C18H21NO/c1-2-7-16(8-3-1)15-20-14-6-12-19-13-11-17-9-4-5-10-18(17)19/h1-5,7-10H,6,11-15H2 |
InChI Key |
ZTASKJIGBQBSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCOCC3=CC=CC=C3 |
Origin of Product |
United States |
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